methyl 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of a methyl ester group at the 2-position and a tert-butyl group at the 5-position, along with a tetrahydro structure, indicating partial saturation of the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzene with sulfur sources to form the thiophene ring, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to further saturate the benzothiophene ring or reduce ester groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the tert-butyl or methyl ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or fully saturated benzothiophene rings. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways, particularly those involving sulfur-containing heterocycles.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It finds applications in the development of new materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of methyl 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-tert-butyl-1-benzothiophene-2-carboxylate: Lacks the tetrahydro structure, resulting in different chemical and biological properties.
Ethyl 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 5-tert-butyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate: Contains an oxygen atom in place of sulfur, leading to different reactivity and applications.
Uniqueness
Methyl 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups and partial saturation of the benzothiophene ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
methyl 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2S/c1-14(2,3)10-5-6-11-9(7-10)8-12(17-11)13(15)16-4/h8,10H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMTURSXSFGPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C=C(S2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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